molecular formula C40H56N6O7S B12781858 Carbamic acid, N-((1S)-1-((((1S,2R)-3-((2S)-4-(1,3-benzodioxol-5-ylmethyl)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperazinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-2-methylpropyl)-, (2-(1-methylethyl)-4-thiazolyl)methyl ester CAS No. 221447-99-0

Carbamic acid, N-((1S)-1-((((1S,2R)-3-((2S)-4-(1,3-benzodioxol-5-ylmethyl)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperazinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-2-methylpropyl)-, (2-(1-methylethyl)-4-thiazolyl)methyl ester

Cat. No.: B12781858
CAS No.: 221447-99-0
M. Wt: 765.0 g/mol
InChI Key: LZAICYPRHBGZTR-XREYCITQSA-N
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Description

Carbamic acid, N-((1S)-1-((((1S,2R)-3-((2S)-4-(1,3-benzodioxol-5-ylmethyl)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperazinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)carbonyl)-2-methylpropyl)-, (2-(1-methylethyl)-4-thiazolyl)methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions may vary depending on the specific synthetic route chosen. Common methods include:

    Step 1: Formation of the piperazine ring through a cyclization reaction.

    Step 2: Introduction of the benzodioxole group via a substitution reaction.

    Step 3: Coupling of the thiazolyl group using a condensation reaction.

    Step 4: Final esterification to form the carbamic acid ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Compounds with similar structural features and functional groups.

    Piperazine derivatives: Compounds containing the piperazine ring.

    Thiazole derivatives: Compounds with the thiazole ring structure.

Uniqueness

This compound is unique due to its combination of multiple functional groups and complex structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

221447-99-0

Molecular Formula

C40H56N6O7S

Molecular Weight

765.0 g/mol

IUPAC Name

(2-propan-2-yl-1,3-thiazol-4-yl)methyl N-[(2S)-1-[[(2S,3R)-4-[(2S)-4-(1,3-benzodioxol-5-ylmethyl)-2-(tert-butylcarbamoyl)piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C40H56N6O7S/c1-25(2)35(43-39(50)51-22-29-23-54-38(41-29)26(3)4)37(49)42-30(17-27-11-9-8-10-12-27)32(47)21-46-16-15-45(20-31(46)36(48)44-40(5,6)7)19-28-13-14-33-34(18-28)53-24-52-33/h8-14,18,23,25-26,30-32,35,47H,15-17,19-22,24H2,1-7H3,(H,42,49)(H,43,50)(H,44,48)/t30-,31-,32+,35-/m0/s1

InChI Key

LZAICYPRHBGZTR-XREYCITQSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)COC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3CCN(C[C@H]3C(=O)NC(C)(C)C)CC4=CC5=C(C=C4)OCO5)O

Canonical SMILES

CC(C)C1=NC(=CS1)COC(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CN3CCN(CC3C(=O)NC(C)(C)C)CC4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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